

Unveiling the Molecular Targets of Clathrodin: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clathrodin**

Cat. No.: **B1669156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Clathrodin, a pyrrole-2-aminoimidazole alkaloid originally isolated from the marine sponge *Agelas clathrodes*, and its synthetic analogues have garnered significant interest in the scientific community for their diverse biological activities. These activities range from antimicrobial and cytotoxic to the modulation of ion channels. This guide provides a comprehensive comparison of **Clathrodin** and its analogues with other known compounds, focusing on their molecular targets, and presents supporting experimental data to aid in future research and drug development endeavors.

Comparative Analysis of Molecular Target Interactions

While the direct molecular targets of **Clathrodin** are still under active investigation, studies have revealed that **Clathrodin** and its analogues can interact with voltage-gated ion channels. The following tables summarize the available quantitative data on these interactions and compare them with established inhibitors of the same targets.

Table 1: Inhibition of Voltage-Gated Potassium Channel Kv1.6

Compound	Type	Target	IC50 (μM)	Source
Clathrodin	Natural Product	Kv1.6	30	[1]
Hymenidin	Clathrodin Analogue	Kv1.6	3.7	[1]
4-Aminopyridine	Alternative Inhibitor	Kv Channels (non-selective)	13 - 290 (for various Kv channels)	[2]

Table 2: Inhibition of Voltage-Gated Sodium Channel NaV1.4

Compound	Type	Target	IC50 (μM)	Note	Source
Clathrodin	Natural Product	NaV Channels	Inactive	Tested on a broad range of NaV isoforms.	[3]
Synthetic Analogue 9	Clathrodin Analogue	NaV1.4	3.5 ± 0.9	Also showed 19.6% ± 1.3% inhibition of NaV1.5 at 1 μM.	[3]
Mexiletine	Alternative Inhibitor	NaV1.4	67.8 ± 7.0 (inactivated state)	A Class IB antiarrhythmic drug.	
Ranolazine	Alternative Inhibitor	NaV1.4	59 - 71 (use-dependent)	An antianginal drug.	

Experimental Protocols

The identification and characterization of molecular targets for compounds like **Clathrodin** involve a variety of sophisticated experimental techniques. Below are detailed methodologies

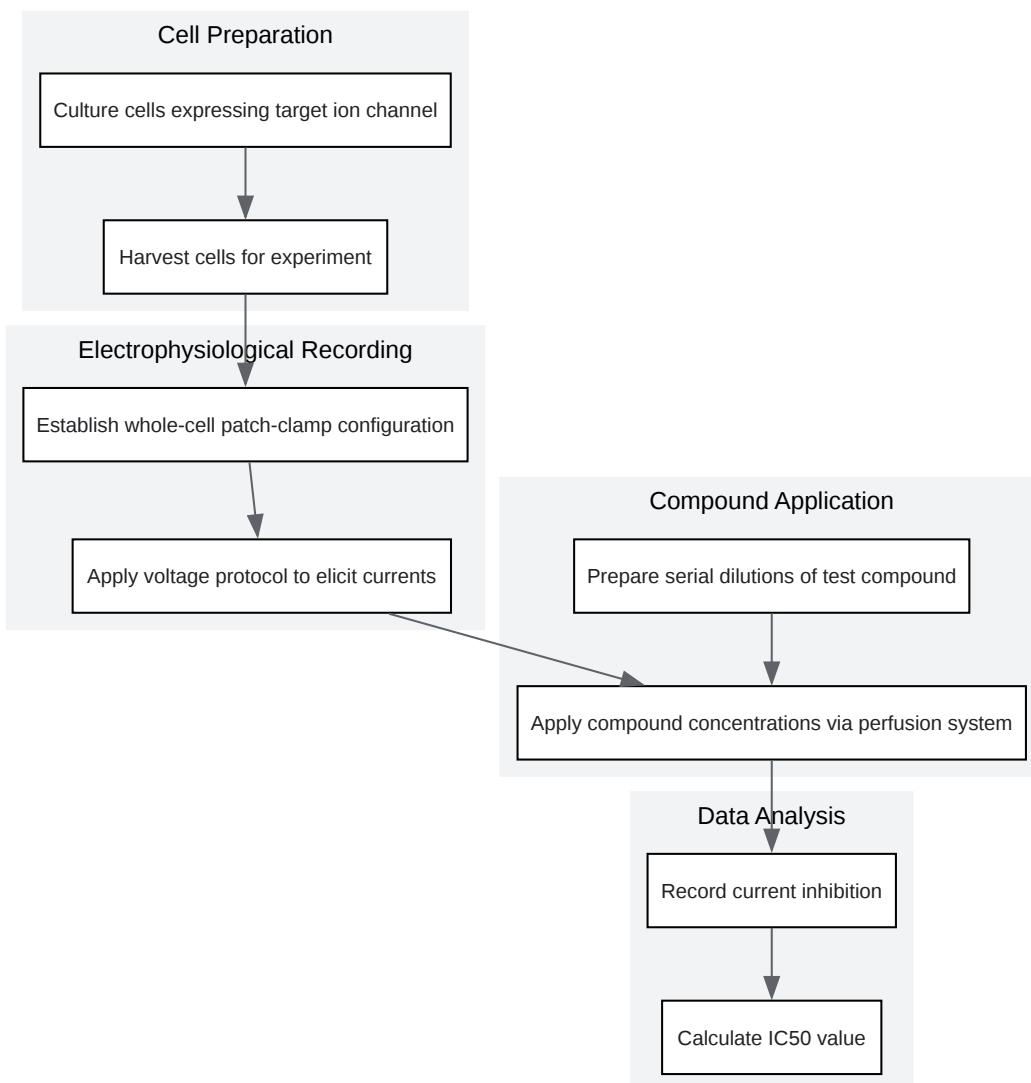
for key experiments relevant to the data presented.

Automated Patch-Clamp Electrophysiology for Ion Channel Inhibition

This method is employed to measure the inhibitory effect of compounds on voltage-gated ion channels expressed in cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific ion channel subtype.

Materials:


- Cell line expressing the target ion channel (e.g., CHO cells for Kv1.6, HEK293 cells for NaV1.4).
- Patch-clamp rig with automated perfusion system.
- Appropriate intracellular and extracellular recording solutions.
- Test compound (e.g., **Clathrodin**, Hymenidin) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

- Cell Preparation: Culture the cells expressing the target ion channel to an appropriate confluence and harvest them for the experiment.
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed.
 - Cells are perfused with the extracellular solution.
 - A voltage protocol specific to the target channel is applied to elicit ionic currents. For example, for Kv channels, depolarizing voltage steps are applied from a holding potential to activate the channels.

- Compound Application: The test compound is applied at various concentrations through the perfusion system.
- Data Acquisition: The effect of the compound on the channel's current is recorded. The peak current amplitude is measured before and after the application of the compound.
- Data Analysis: The percentage of inhibition is calculated for each concentration. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal curve.

Workflow for Automated Patch-Clamp Assay

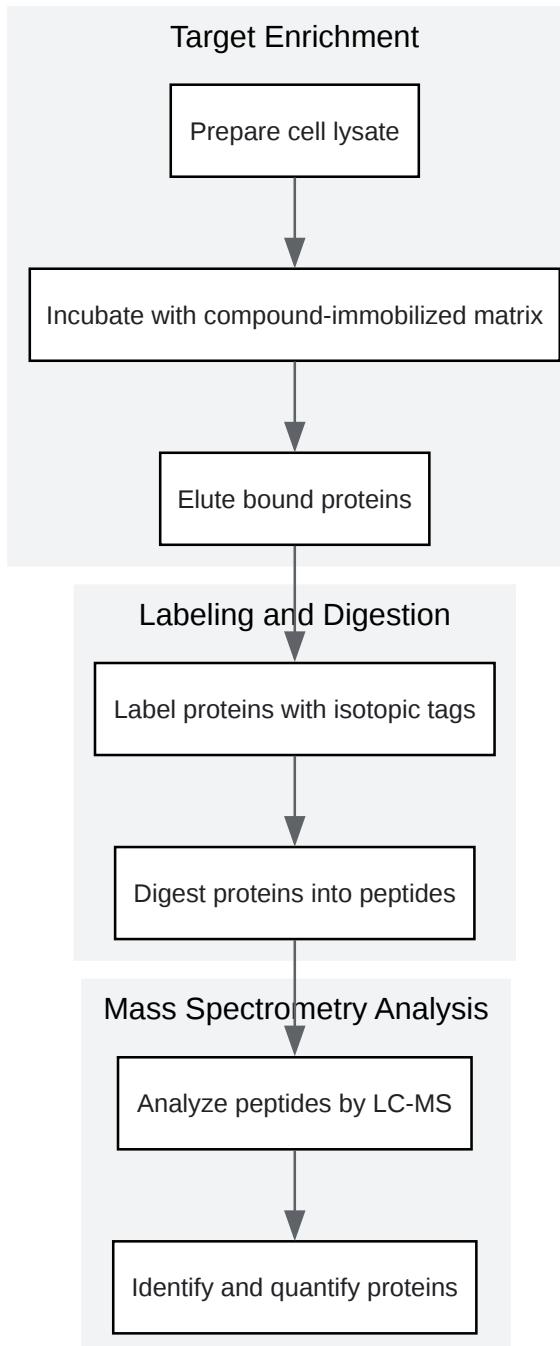
[Click to download full resolution via product page](#)

Workflow for Automated Patch-Clamp Assay

Quantitative Proteomics for Target Identification

This approach is used to identify the protein targets of a drug molecule from a complex biological mixture.

Objective: To identify and quantify proteins that interact with the test compound.


Materials:

- Cell lysate or tissue homogenate.
- Affinity matrix with the immobilized test compound.
- Isotope-coded affinity tags (ICAT) or similar labeling reagents.
- Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

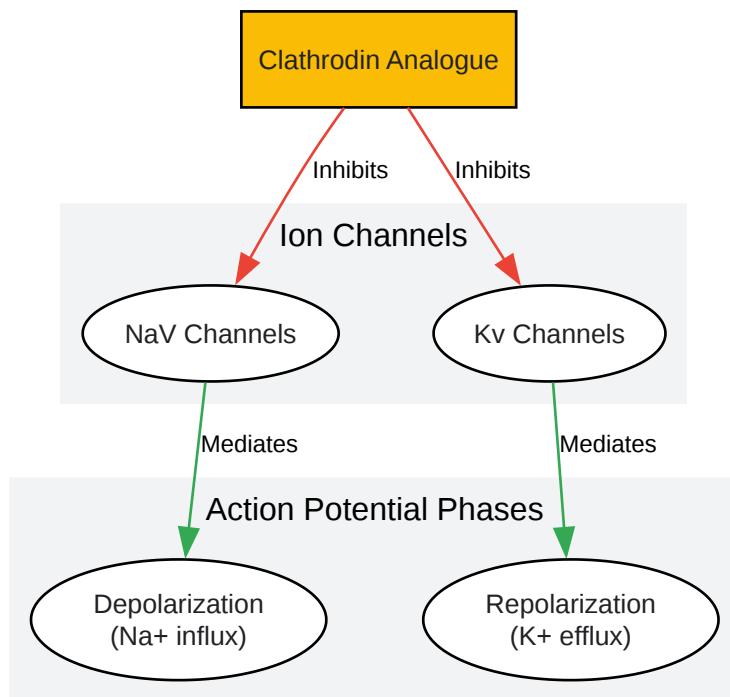
- **Affinity Chromatography:** The cell lysate is incubated with the affinity matrix to enrich for proteins that bind to the test compound.
- **Protein Elution and Labeling:** The bound proteins are eluted and labeled with an isotope tag. A control experiment is performed with a negative control matrix.
- **Proteolysis:** The labeled proteins are digested into peptides.
- **LC-MS Analysis:** The peptide mixtures are analyzed by LC-MS to identify and quantify the peptides.
- **Data Analysis:** The relative abundance of peptides from the test and control samples is compared to identify proteins that are specifically enriched by the test compound.

Workflow for Quantitative Proteomics Target ID

[Click to download full resolution via product page](#)

Workflow for Quantitative Proteomics Target ID

Signaling Pathways

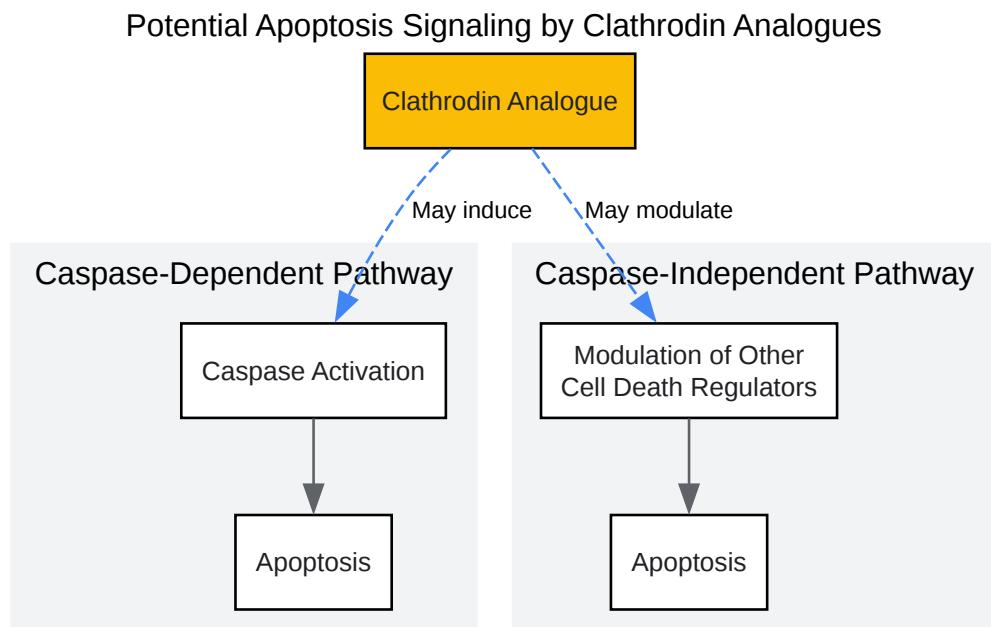

The modulation of ion channels by **Clathrodin** analogues can have significant effects on cellular signaling pathways, particularly in excitable cells like neurons and muscle cells.

Neuronal Action Potential Modulation

Voltage-gated sodium and potassium channels are fundamental to the generation and propagation of action potentials in neurons. Inhibition of these channels can alter neuronal excitability.

- **NaV Channel Blockade:** Inhibition of NaV channels, such as NaV1.4, can reduce the rate and amplitude of the rising phase of the action potential, leading to a decrease in neuronal firing.
- **KV Channel Blockade:** Blockade of Kv channels, such as Kv1.6, can prolong the duration of the action potential by delaying repolarization.

Modulation of Neuronal Action Potential


[Click to download full resolution via product page](#)

Modulation of Neuronal Action Potential

Apoptosis Signaling

The pro-apoptotic activity of **Clathrodin** analogues suggests an interaction with cellular pathways that regulate programmed cell death. While the precise mechanism is not fully elucidated, it may involve both caspase-dependent and independent pathways.

- Caspase-Dependent Apoptosis: Many cytotoxic compounds induce apoptosis through the activation of a cascade of proteases called caspases.
- Caspase-Independent Apoptosis: Some studies on **Clathrodin** analogues suggest a caspase-independent mechanism, which could involve the modulation of other cell death regulators.

[Click to download full resolution via product page](#)

Potential Apoptosis Signaling by **Clathrodin** Analogues

Conclusion

Clathrodin and its analogues represent a promising class of bioactive marine natural products. While their precise molecular targets are still being fully elucidated, current evidence points towards an interaction with voltage-gated ion channels, albeit with varying degrees of potency. The data presented in this guide, comparing **Clathrodin** and its analogues with established inhibitors, provides a valuable resource for researchers. Further investigation using advanced techniques such as quantitative proteomics and high-throughput screening is necessary to comprehensively map the target profile of **Clathrodin** and unlock its full therapeutic potential. The detailed experimental protocols and signaling pathway diagrams included herein are intended to facilitate these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K⁺ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Targets of Clathrodin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669156#confirming-the-molecular-targets-of-clathrodin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com